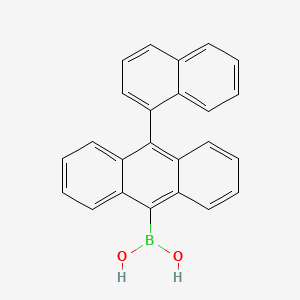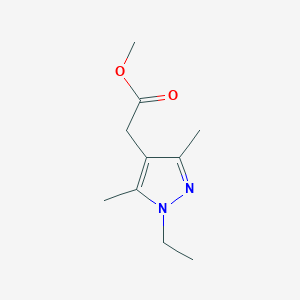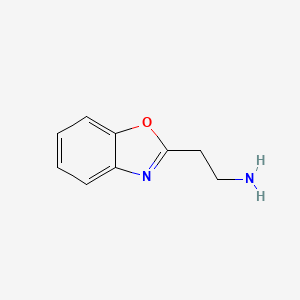
(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid” is a chemical compound with the linear formula C24H17BO2 . It is used in various chemical reactions and has been mentioned in several peer-reviewed papers .
Synthesis Analysis
The compound can be synthesized through a reaction involving 2,6-dibromonaphthalene, ltheta- (l-naphthyl) anthracene-9-boronic acid, and Pd (PPh ) . The mixture is refluxed under stirring for about 12 hours. After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated from the reaction mixture, and filtered to obtain a solid. The solid is then re-crystallized from THF and EtOH .Molecular Structure Analysis
The molecular structure of “(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid” is represented by the linear formula C24H17BO2 . The InChI Code for this compound is 1S/C24H17BO2/c26-25 (27)24-21-13-5-3-11-19 (21)23 (20-12-4-6-14-22 (20)24)18-15-7-9-16-8-1-2-10-17 (16)18/h1-15,26-27H .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it is used in the synthesis of novel spiro [benzo [ c ]fluorene-7,9′-fluorene] (SBFF)-based blue host materials .Physical And Chemical Properties Analysis
The compound has a molecular weight of 348.21 . It is a solid at room temperature . The compound has a high GI absorption and is BBB permeant . It has a low synthetic accessibility score of 2.58 . The compound is poorly soluble with a solubility of 0.000129 mg/ml .Aplicaciones Científicas De Investigación
Blue OLED Host Materials
(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid: is utilized in the development of blue organic light-emitting diode (OLED) host materials. These materials are crucial for creating efficient and stable blue OLEDs, which are essential components in display and lighting technologies . The compound’s ability to stabilize the blue emission and its compatibility with the hole and electron transporting layers make it an ideal candidate for this application.
Deep-Blue Organic Light-Emitting Diodes (OLEDs)
The compound serves as a host material for deep-blue OLEDs. Its molecular structure allows for good thermal stability and suitable energy levels that match well with other layers in the OLED structure . This application is significant for enhancing the color purity and efficiency of OLED displays.
Material Synthesis
This compound is involved in the synthesis of various materials through the Suzuki coupling reaction. It acts as a building block for creating complex organic molecules with specific properties, which can be used in a wide range of applications from medicinal chemistry to material science .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature , indicating that exposure to oxygen or extreme temperatures may affect its stability and efficacy.
Propiedades
IUPAC Name |
(10-naphthalen-1-ylanthracen-9-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BO2/c26-25(27)24-21-13-5-3-11-19(21)23(20-12-4-6-14-22(20)24)18-15-7-9-16-8-1-2-10-17(16)18/h1-15,26-27H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQXKNXJNDLXQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=CC5=CC=CC=C54)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630473 |
Source


|
| Record name | [10-(Naphthalen-1-yl)anthracen-9-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400607-46-7 |
Source


|
| Record name | [10-(Naphthalen-1-yl)anthracen-9-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine](/img/structure/B1289949.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine](/img/structure/B1289955.png)









